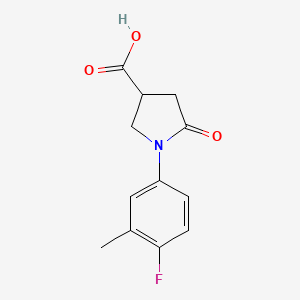
3-(2,2,2-トリフルオロエトキシ)プロパン-1-オール
概要
説明
3-(2,2,2-Trifluoroethoxy)propan-1-ol is an organic compound with the molecular formula C5H9F3O2 and a molecular weight of 158.12 g/mol . It is a colorless liquid that is used as a building block in various chemical syntheses. The presence of the trifluoromethyl group imparts unique properties to the compound, making it valuable in different scientific and industrial applications.
科学的研究の応用
3-(2,2,2-Trifluoroethoxy)propan-1-ol is utilized in a wide range of scientific research applications:
生化学分析
Biochemical Properties
3-(2,2,2-Trifluoroethoxy)propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. The interaction between 3-(2,2,2-Trifluoroethoxy)propan-1-ol and alcohol dehydrogenase involves the binding of the compound to the active site of the enzyme, leading to its subsequent oxidation. This interaction is crucial for understanding the metabolic pathways involving this compound .
Cellular Effects
The effects of 3-(2,2,2-Trifluoroethoxy)propan-1-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(2,2,2-Trifluoroethoxy)propan-1-ol has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(2,2,2-Trifluoroethoxy)propan-1-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can result in changes in gene expression, as the downstream effects of enzyme activity are altered. The molecular interactions of 3-(2,2,2-Trifluoroethoxy)propan-1-ol are critical for understanding its biochemical and pharmacological properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,2,2-Trifluoroethoxy)propan-1-ol change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-(2,2,2-Trifluoroethoxy)propan-1-ol is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(2,2,2-Trifluoroethoxy)propan-1-ol vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of 3-(2,2,2-Trifluoroethoxy)propan-1-ol have been associated with toxic effects, including liver damage and oxidative stress. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
3-(2,2,2-Trifluoroethoxy)propan-1-ol is involved in various metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are responsible for its oxidation and subsequent metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The study of these metabolic pathways is essential for understanding the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of 3-(2,2,2-Trifluoroethoxy)propan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s pharmacokinetics .
Subcellular Localization
The subcellular localization of 3-(2,2,2-Trifluoroethoxy)propan-1-ol is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Studying the subcellular localization of 3-(2,2,2-Trifluoroethoxy)propan-1-ol provides insights into its biochemical and pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethoxy)propan-1-ol typically involves the reaction of 3-chloropropanol with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group .
Industrial Production Methods: Industrial production methods for 3-(2,2,2-Trifluoroethoxy)propan-1-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or other separation techniques to achieve the desired purity .
化学反応の分析
Types of Reactions: 3-(2,2,2-Trifluoroethoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 3-(2,2,2-trifluoroethoxy)propanoic acid.
Reduction: Formation of 3-(2,2,2-trifluoroethoxy)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, making it a valuable tool in biochemical research .
類似化合物との比較
2,2,2-Trifluoroethanol: A related compound with similar properties but lacking the propanol moiety.
1,1,1-Trifluoro-2-propanol: Another similar compound with a trifluoromethyl group but different structural arrangement.
Uniqueness: 3-(2,2,2-Trifluoroethoxy)propan-1-ol is unique due to its specific combination of the trifluoroethoxy group and the propanol backbone. This combination imparts distinct chemical and physical properties, making it particularly useful in applications where both hydrophilicity and lipophilicity are required .
特性
IUPAC Name |
3-(2,2,2-trifluoroethoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O2/c6-5(7,8)4-10-3-1-2-9/h9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARMGHAEERVMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


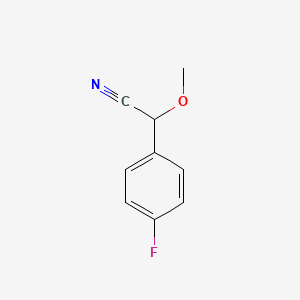
![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442839.png)
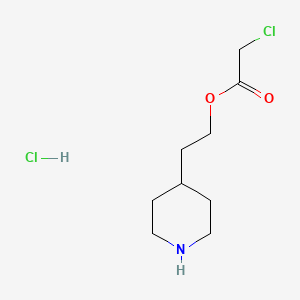
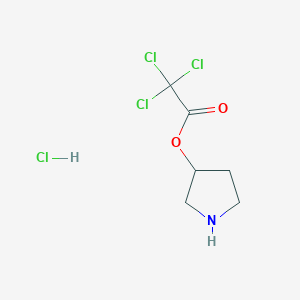
![4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442844.png)
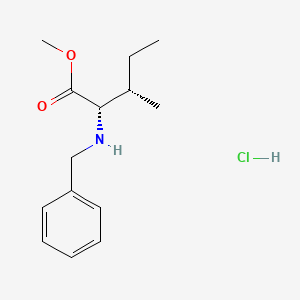


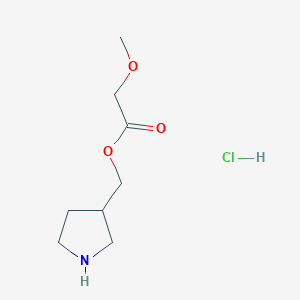

![[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442852.png)
![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)
